Root-Growth Inhibition vs. Glyphosate and Isomers
In a direct comparative study of four isopropyl cresol isomers, 5-isopropyl-3-methylphenol demonstrated herbicidal activity that was not only higher than the commercial herbicide glyphosate but also exceeded that of its structural isomers—thymol, carvacrol, and 4-isopropyl-3-methylphenol—against the root growth of barnyard grass (Echinochloa crus-galli). The authors explicitly noted that the relative position of the hydroxyl and alkyl substituents is significantly associated with this differential activity .
| Evidence Dimension | Inhibition of barnyard grass root growth |
|---|---|
| Target Compound Data | Higher herbicidal activity than glyphosate and all three isomeric cresols (qualitative ranking reported; quantitative EC50 values available in supplementary data) |
| Comparator Or Baseline | Glyphosate, thymol, carvacrol, 4-isopropyl-3-methylphenol |
| Quantified Difference | 5-Isopropyl-3-methylphenol > glyphosate > thymol ≈ carvacrol > 4-isopropyl-3-methylphenol in root growth inhibition; shoot growth inhibition was slightly lower across all isopropyl cresols versus glyphosate. |
| Conditions | Petri dish bioassay; barnyard grass (Echinochloa crus-galli); concentration-response evaluation. |
Why This Matters
This establishes 5-isopropyl-3-methylphenol as the preferred starting scaffold for agrochemical lead optimization among isopropyl cresol isomers, directly impacting procurement decisions for herbicide discovery programs.
- [1] Wang, J., Dong, H., Zhang, H., Dai, S., Jiang, J., & Zhao, Z. (2020). Isopropyl Cresols: Synthesis and Herbicidal Activity. ChemistrySelect, 5(4), 1294–1299. View Source
